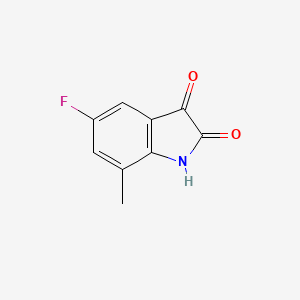

5-Fluoro-7-methyl isatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQPVTUKUNIWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588417 | |

| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-57-1 | |

| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749240-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-7-methylisatin for Researchers and Drug Development Professionals

Introduction

5-Fluoro-7-methylisatin, identified by the CAS number 749240-57-1, is a halogenated derivative of the isatin scaffold. Isatin (1H-indole-2,3-dione) and its analogs are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a fluorine atom and a methyl group to the isatin core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of 5-Fluoro-7-methylisatin, including its chemical properties, a detailed synthesis protocol adapted from established methods for related compounds, and an exploration of its potential biological activities and mechanisms of action based on data from structurally similar isatin derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Fluoro-7-methylisatin is presented in the table below.

| Property | Value |

| CAS Number | 749240-57-1 |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Appearance | Not specified (typically yellow to orange powder for isatins) |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF and DMSO[1] |

| SMILES | Cc1cccc(F)c1N/C(=O)C/1=O |

| InChI Key | Not readily available |

Synthesis of 5-Fluoro-7-methylisatin

The synthesis of 5-Fluoro-7-methylisatin can be achieved through the Sandmeyer isatin synthesis, a classic and versatile method for preparing isatin and its derivatives.[2] The general workflow involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

Experimental Protocol: Sandmeyer Synthesis of 5-Fluoro-7-methylisatin

This protocol is adapted from the well-established Sandmeyer synthesis of 7-methylisatin.[2] The starting material for 5-Fluoro-7-methylisatin would be 3-fluoro-5-methylaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and anhydrous sodium sulfate in water.

-

To this solution, add a solution of 3-fluoro-5-methylaniline (1.0 equivalent) in dilute hydrochloric acid.

-

Finally, add a solution of hydroxylamine hydrochloride (2.2 equivalents) in water.

-

Heat the mixture with stirring. The intermediate, 2-(hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide, will precipitate upon cooling.

-

Filter the precipitate and wash it thoroughly with water.

Step 2: Cyclization to 5-Fluoro-7-methylisatin

-

Slowly add the dried isonitrosoacetanilide intermediate from Step 1 to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80 °C.

-

After the addition is complete, heat the mixture for a short period to ensure complete cyclization.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated 5-Fluoro-7-methylisatin is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Diagram of the Sandmeyer Synthesis Workflow

Caption: A generalized workflow for the Sandmeyer synthesis of 5-Fluoro-7-methylisatin.

Potential Biological Activities and Quantitative Data

While specific biological data for 5-Fluoro-7-methylisatin is not extensively available in the public domain, the isatin scaffold is known to be a versatile pharmacophore. The biological activities of closely related analogs, such as 7-methylisatin and various fluorinated isatins, provide valuable insights into the potential applications of 5-Fluoro-7-methylisatin.

Anticancer Activity

Isatin derivatives have been widely investigated for their anticancer properties, with a notable mechanism of action being the inhibition of protein kinases.

Table 1: Anticancer Activity (IC₅₀ values) of 7-Methylisatin Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-thiazole derivative | MCF-7 (Breast) | 4.69 - 22.9 | [1] |

| Isatin-thiazole derivative | HeLa (Cervical) | 4.69 - 22.9 | [1] |

Antimicrobial Activity

Several derivatives of isatin have demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity (MIC values) of 7-Methylisatin Analogues

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isatin-thiazole derivative | Bacillus subtilis | 4.69 - 22.9 | [1] |

| Isatin-thiazole derivative | Escherichia coli | 4.69 - 22.9 | [1] |

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

A significant body of research has focused on isatin derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Isatin-based compounds can act as ATP-competitive inhibitors of CDK2, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrates, which ultimately leads to cell cycle arrest and apoptosis.[5][6][7]

Signaling Pathway: CDK2 Regulation of the Cell Cycle

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle and the proposed inhibitory action of isatin derivatives.

Caption: The role of the Cyclin E/CDK2 complex in the G1/S cell cycle transition and its inhibition by isatin derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 5-Fluoro-7-methylisatin, standard in vitro assays can be employed. The following are generalized protocols for evaluating anticancer and antimicrobial activities.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

96-well plates

-

Cell culture medium

-

5-Fluoro-7-methylisatin (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of 5-Fluoro-7-methylisatin for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC₅₀ value can then be calculated from the dose-response curve.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Bacterial or fungal strains

-

96-well plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

5-Fluoro-7-methylisatin (dissolved in a suitable solvent)

-

Microplate incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of 5-Fluoro-7-methylisatin in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of the Experimental Workflow for Biological Evaluation

Caption: A general workflow for the in vitro biological evaluation of 5-Fluoro-7-methylisatin.

5-Fluoro-7-methylisatin represents a promising scaffold for the development of novel therapeutic agents. While specific data on this particular compound is limited, the extensive research on its structural analogs provides a strong foundation for future investigation. The synthetic route via the Sandmeyer reaction is well-established, and a variety of robust in vitro assays are available to explore its potential anticancer and antimicrobial activities. The likely mechanism of action, through the inhibition of key cellular kinases such as CDK2, offers a clear direction for further mechanistic studies. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of 5-Fluoro-7-methylisatin and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Synthesis and Characterization of 5-Fluoro-7-methylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-Fluoro-7-methylisatin (C₉H₆FNO₂), a halogenated derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This document outlines a plausible synthetic route, expected characterization data, and protocols for biological evaluation, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for 5-Fluoro-7-methylisatin is presented below.

| Property | Value |

| CAS Number | 749240-57-1[1] |

| Molecular Formula | C₉H₆FNO₂[1][2] |

| Molecular Weight | 179.15 g/mol [2] |

| Appearance | Expected to be a colored crystalline solid |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Synthesis Protocol

The synthesis of 5-Fluoro-7-methylisatin can be effectively achieved via the Sandmeyer isatin synthesis, a well-established method for the preparation of isatin derivatives. The proposed two-step synthesis starts from the commercially available 4-fluoro-2-methylaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-fluoro-2-methylphenyl)acetamide

This initial step involves the formation of an isonitrosoacetanilide intermediate through the reaction of 4-fluoro-2-methylaniline with chloral hydrate and hydroxylamine.

Materials:

-

4-Fluoro-2-methylaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Sodium sulfate

-

Water

-

Ethanol

Experimental Protocol:

-

In a round-bottom flask, dissolve chloral hydrate (1.1 eq) in water.

-

Add a solution of 4-fluoro-2-methylaniline (1.0 eq) in water containing concentrated hydrochloric acid (1.1 eq).

-

To this mixture, add a solution of hydroxylamine hydrochloride (2.2 eq) in water.

-

Add sodium sulfate to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield 2-(hydroxyimino)-N-(4-fluoro-2-methylphenyl)acetamide.

Step 2: Cyclization to 5-Fluoro-7-methylisatin

The second step involves the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate to the final isatin product.

Materials:

-

2-(Hydroxyimino)-N-(4-fluoro-2-methylphenyl)acetamide

-

Concentrated Sulfuric Acid

-

Ice

Experimental Protocol:

-

In a separate flask, carefully heat concentrated sulfuric acid to approximately 50 °C.

-

Slowly add the dried 2-(hydroxyimino)-N-(4-fluoro-2-methylphenyl)acetamide from Step 1 in portions, maintaining the temperature between 60-70 °C with external cooling.

-

After the addition is complete, heat the mixture to 80-90 °C for 10-15 minutes to complete the cyclization.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The precipitated solid is the crude 5-Fluoro-7-methylisatin.

-

Filter the product, wash thoroughly with cold water until the washings are neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization

The structural elucidation of the synthesized 5-Fluoro-7-methylisatin can be performed using standard spectroscopic techniques. The expected data, based on the analysis of structurally related compounds like 5-fluoroisatin and 5-methylisatin, are summarized below.[3][4]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group around 2.3-2.5 ppm, and a broad singlet for the N-H proton above 10 ppm. The fluorine atom at position 5 will cause splitting of the adjacent aromatic protons. |

| ¹³C NMR | Carbonyl carbons in the range of 160-185 ppm, aromatic carbons between 110-160 ppm (with C-F coupling), and a methyl carbon signal around 15-20 ppm. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ketone and lactam groups (around 1700-1750 cm⁻¹), and C-F stretching. |

| Mass Spec (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 179.15. |

Biological Activity

Isatin derivatives are known to exhibit a wide array of biological activities.[5] Fluorinated organic molecules often show enhanced pharmacological properties.[6] Derivatives of 5-fluoroisatin have been reported to possess antimicrobial and DNA protective properties.[5] Furthermore, various fluorinated isatins have been investigated for their anticancer and antiphytopathogenic activities.[7]

Potential Signaling Pathway Involvement

Given the known activities of isatin derivatives, 5-Fluoro-7-methylisatin could potentially be an inhibitor of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. One such pathway is the Cyclin-Dependent Kinase (CDK) pathway, which is critical for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

Experimental Workflow for Biological Evaluation

A general workflow for the synthesis and subsequent biological evaluation of 5-Fluoro-7-methylisatin is depicted below.

References

- 1. 5-Fluoro-7-Methyl Isatin | 749240-57-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylisatin | C9H7NO2 | CID 11840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]

- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-7-methylisatin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-7-methylisatin is a fluorinated derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities. The introduction of a fluorine atom and a methyl group to the isatin core can significantly modulate its physicochemical properties and biological activity, making 5-Fluoro-7-methylisatin a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available chemical properties, structure, and potential biological significance of 5-Fluoro-7-methylisatin.

Chemical Properties and Structure

The fundamental chemical and physical properties of 5-Fluoro-7-methylisatin are summarized below. It is important to note that while the core structural information is confirmed, detailed experimental data for this specific derivative is limited in publicly available literature. For comparative purposes, data for the related compound 7-Fluoro-5-methylisatin is also included where available.

Table 1: Chemical and Physical Properties of 5-Fluoro-7-methylisatin and a Related Isomer

| Property | 5-Fluoro-7-methylisatin | 7-Fluoro-5-methylisatin |

| CAS Number | 749240-57-1[1] | 442910-92-1[2][3] |

| Molecular Formula | C₉H₆FNO₂[4] | C₉H₆FNO₂[2][3] |

| Molecular Weight | 179.15 g/mol | 179.15 g/mol [2] |

| Density | Data not available | 1.399 g/cm³[2][3] |

| Refractive Index | Data not available | 1.574[2][3] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Structure:

The chemical structure of 5-Fluoro-7-methylisatin consists of an indole core with ketone groups at positions 2 and 3. A fluorine atom is substituted at position 5 of the aromatic ring, and a methyl group is at position 7.

Chemical Structure of 5-Fluoro-7-methylisatin

Spectral Data

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of 5-Fluoro-7-methylisatin is not explicitly described in the available literature. However, the general and well-established Sandmeyer isonitrosoacetanilide isatin synthesis is a common method for preparing isatin derivatives and can be adapted for this specific compound.[6] A Chinese patent also describes a general synthesis method for various isatin derivatives.[7]

Below is a proposed synthetic workflow based on these general methods.

Caption: Proposed Sandmeyer synthesis workflow for 5-Fluoro-7-methylisatin.

Methodology based on the Sandmeyer Synthesis:

-

Synthesis of 2-(Hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide:

-

3-Fluoro-5-methylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution containing hydrochloric acid.

-

The reaction mixture is heated, leading to the formation of the isonitrosoacetanilide derivative.

-

The product is then isolated by filtration.[6]

-

-

Cyclization to 5-Fluoro-7-methylisatin:

-

The dried 2-(hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide is added portion-wise to pre-heated concentrated sulfuric acid.

-

The temperature of the reaction mixture is carefully controlled.

-

After the reaction is complete, the mixture is poured onto ice to precipitate the crude 5-Fluoro-7-methylisatin.

-

The crude product can be purified by recrystallization.[6]

-

Biological Activity and Signaling Pathways

While specific studies on the biological activity and mechanism of action of 5-Fluoro-7-methylisatin are lacking, the broader class of fluorinated isatins has been reported to exhibit a range of biological effects, including anticancer and antiviral activities.[8][9][10] Isatin and its derivatives have been shown to interact with various biological targets.[8]

The potential biological activities of fluorinated isatins are summarized in the diagram below.

Caption: Potential biological activities of fluorinated isatin derivatives.

Conclusion

5-Fluoro-7-methylisatin is a halogenated isatin derivative with potential for further exploration in medicinal chemistry. While its fundamental chemical identity is established, there is a notable absence of detailed, publicly available experimental data regarding its physicochemical properties, spectral characteristics, and specific biological functions. The provided synthetic workflow, based on established methods for related compounds, offers a viable route for its preparation. Future research, including comprehensive characterization and biological screening, is necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. 5-Fluoro-7-Methyl Isatin | 749240-57-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 7-Fluoro-5-Methyl Isatin | CAS#:442910-92-1 | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 8. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 5-Fluoro-7-methyl isatin (NMR, IR, Mass Spec)

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 5-Fluoro-7-methylisatin has yielded no specific experimental results. Despite the compound being listed in various chemical supplier catalogs, published spectroscopic data detailing its characteristic chemical shifts, absorption peaks, and fragmentation patterns could not be located in the public domain.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a core resource for the spectroscopic characterization of 5-Fluoro-7-methylisatin. The core of this guide would have been a detailed presentation and interpretation of its NMR, IR, and MS spectra, which are fundamental for confirming the structure, purity, and electronic properties of a synthesized compound.

The planned content included:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A summary of proton (¹H) and carbon-13 (¹³C) NMR data, presented in tabular format, would have detailed chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities. This information is crucial for elucidating the precise arrangement of atoms within the molecule.

-

Infrared (IR) Spectroscopy: A table of characteristic IR absorption peaks, reported in wavenumbers (cm⁻¹), would have been provided. This data is instrumental in identifying the functional groups present in the molecule, such as carbonyl (C=O) and amine (N-H) groups, which are characteristic of the isatin core.

-

Mass Spectrometry (MS): The guide would have included the mass-to-charge ratio (m/z) of the molecular ion peak and significant fragment ions. This information is vital for determining the molecular weight and confirming the elemental composition of the compound.

Experimental Protocols

Detailed experimental protocols for obtaining the NMR, IR, and MS data would have been a key feature of this guide. These protocols would have specified the instrumentation, solvents, and parameters used for each spectroscopic technique, ensuring reproducibility of the results.

Visualization of Spectroscopic Workflow

To illustrate the logical flow of spectroscopic analysis, a generalized workflow diagram was designed. This diagram outlines the process from sample preparation to data interpretation.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Without access to the foundational spectroscopic data for 5-Fluoro-7-methylisatin, the creation of a comprehensive technical guide as originally envisioned is not possible. Researchers in possession of this compound would need to perform these spectroscopic analyses to generate the necessary data for its full characterization. The absence of such data in publicly accessible databases highlights a gap in the available scientific literature for this particular isatin derivative.

Potential Therapeutic Applications of 5-Fluoro-7-methylisatin: A Technical Guide Based on Isatin Analogs

Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the therapeutic applications of 5-Fluoro-7-methylisatin. This technical guide, therefore, extrapolates potential applications and mechanisms based on extensive research conducted on structurally related isatin analogs, particularly those with substitutions at the 5- and 7-positions. The data and protocols presented herein are derived from studies on these analogs and should be considered as a predictive framework for the potential biological activities of 5-Fluoro-7-methylisatin.

Introduction to Isatin and Its Therapeutic Potential

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] The isatin core is a privileged structure, amenable to chemical modifications at various positions, leading to a diverse library of derivatives with therapeutic potential. Key areas of investigation for isatin analogs include oncology, infectious diseases, and neurodegenerative disorders. The introduction of fluorine and methyl groups can significantly modulate the physicochemical properties and biological activity of the isatin molecule.

Potential Therapeutic Applications

Based on the activities of its analogs, 5-Fluoro-7-methylisatin is predicted to have potential applications in the following areas:

-

Anticancer Activity: Isatin derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.

-

Antimicrobial Activity: Various isatin analogs exhibit significant activity against a spectrum of bacterial and fungal pathogens.

-

Caspase Inhibition: Isatin sulfonamides are a known class of potent and selective inhibitors of caspases, particularly caspase-3 and -7, which are key executioner enzymes in the apoptotic cascade.[2] This suggests a potential role in modulating apoptosis in relevant disease contexts.

Quantitative Biological Data of Isatin Analogs

The following tables summarize the quantitative data for various isatin analogs, providing a basis for predicting the potential efficacy of 5-Fluoro-7-methylisatin.

Table 1: Anticancer Activity (IC50 values in µM) of Selected Isatin Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Methylisatin derivative | MCF-7 (Breast) | 1.88 | [3] |

| 5-Methylisatin derivative | HepG2 (Liver) | 1.62 | [3] |

| Isatin-hydrazine hybrid | Various | 4-13 | [4] |

| Isatin-coumarin hybrid | Various | <10 | [4] |

| Moxifloxacin-isatin hybrid | MCF-7 (Breast) | 32-77 | [4] |

| Fluorinated Isatin-Hydrazone (Cmpd 8) | A549 (Lung) | 42.43 | [5] |

| Fluorinated Isatin-Hydrazone (Cmpd 8) | HepG2 (Liver) | 26.85 | [5] |

| Fluorinated 1-benzylisatin (3a) | HuTu-80 (Duodenal) | 26.0 ± 1.8 | [1] |

| Fluorinated 1-benzylisatin (3b) | M-HeLa (Cervical) | 31.2 ± 2.2 | [1] |

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Isatin Analogs

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Isatin Schiff Base | S. aureus | 6.25 | [3] |

| Isatin Schiff Base | P. aeruginosa | 6.25 | [3] |

| Isatin-Thiazole Derivative (7b) | E. coli | 4 | [6] |

| Isatin-Thiazole Derivative (7f) | MRSA | 1 | [6] |

Table 3: Caspase Inhibition (IC50 values in nM) of Selected Isatin Analogs

| Compound/Analog | Enzyme | IC50 (nM) | Reference |

| (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivative | Caspase-3 | 2.6 | [7] |

| (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivative | Caspase-7 | 3.3 | [7] |

| Fluorinated 5-pyrrolidinylsulfonyl isatin derivative | Caspase-3 | <30 | [2] |

| Fluorinated 5-pyrrolidinylsulfonyl isatin derivative | Caspase-7 | <30 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for isatin analogs. These protocols can serve as a template for the evaluation of 5-Fluoro-7-methylisatin.

Synthesis of Isatin Derivatives (General Procedure)

The Sandmeyer isonitrosoacetanilide isatin synthesis is a common method for preparing isatin and its derivatives.[8]

Protocol:

-

Preparation of Isonitrosoacetanilide:

-

Dissolve chloral hydrate in water.

-

Add crystallized sodium sulfate to the solution.

-

Add a solution of the appropriately substituted aniline (e.g., 4-fluoro-2-methylaniline for 5-fluoro-7-methylisatin) in water containing hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture to vigorous boiling for 1-2 minutes.

-

Cool the solution to crystallize the isonitrosoacetanilide product.

-

Filter and air-dry the crystals.

-

-

Cyclization to Isatin:

-

Warm concentrated sulfuric acid to 50°C in a flask equipped with a mechanical stirrer.

-

Add the dry isonitrosoacetanilide at a rate that maintains the temperature between 60-70°C, using external cooling as needed.

-

After the addition is complete, heat the solution to 80°C for approximately 10 minutes.

-

Cool the reaction mixture to room temperature and pour it onto cracked ice.

-

Allow the mixture to stand for about 30 minutes to precipitate the isatin derivative.

-

Filter the crude product, wash with cold water until the washings are neutral to Congo red, and then wash with a small amount of alcohol.

-

The crude isatin can be purified by recrystallization.

-

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[3]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Protocol:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caspase Activity Assay (Fluorometric Assay)

This assay measures the activity of caspases based on the cleavage of a fluorogenic substrate.[2]

Protocol:

-

Cell Lysis:

-

Induce apoptosis in the target cells using a suitable stimulus.

-

Lyse the cells to release their intracellular contents.

-

Centrifuge the lysate to remove cellular debris.

-

-

Enzyme Reaction:

-

Incubate the cell lysate (containing caspases) with a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) in an appropriate reaction buffer.

-

The active caspase will cleave the substrate, releasing a fluorescent molecule (e.g., AMC).

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the released molecule using a fluorometer at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The level of caspase activity is proportional to the fluorescence intensity. The IC50 of an inhibitor can be determined by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the potential therapeutic applications of 5-Fluoro-7-methylisatin based on its analogs.

General Synthetic Workflow for Isatin Derivatives

Caption: General workflow for the synthesis and biological evaluation of isatin analogs.

Hypothesized Apoptosis Induction Pathway

Caption: Hypothesized intrinsic apoptosis pathway induced by 5-Fluoro-7-methylisatin.

Caspase Inhibition Mechanism

Caption: Proposed mechanism of caspase inhibition by isatin analogs.

Conclusion

While direct experimental evidence for the therapeutic applications of 5-Fluoro-7-methylisatin is currently lacking, the extensive body of research on related isatin analogs provides a strong foundation for predicting its potential as a bioactive compound. The data presented in this guide suggest that 5-Fluoro-7-methylisatin is a promising candidate for investigation as an anticancer, antimicrobial, and anti-apoptotic agent. The provided experimental protocols offer a roadmap for the systematic evaluation of its biological activities. Further research is warranted to synthesize and characterize 5-Fluoro-7-methylisatin and to validate these predicted therapeutic applications through rigorous in vitro and in vivo studies.

References

- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A laccase-catalysed one-pot synthesis of aminonaphthoquinones and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of 5-Fluoro-7-methylisatin: A Technical Guide for Drug Discovery

For Immediate Release

Shanghai, China – December 27, 2025 – In the intricate landscape of drug discovery, isatin and its derivatives have emerged as a promising scaffold, exhibiting a wide array of biological activities. Among these, 5-Fluoro-7-methylisatin stands out as a molecule of significant interest for researchers in oncology and neurodegenerative diseases. This technical guide provides an in-depth exploration of the putative mechanism of action of 5-Fluoro-7-methylisatin, drawing upon evidence from studies on structurally related fluorinated and methylated isatin analogs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its potential therapeutic applications, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Core Therapeutic Hypothesis: A Potent Modulator of Apoptosis through Caspase Inhibition

The primary mechanism of action for many isatin derivatives, particularly those with electronegative substitutions like fluorine, is the potent and selective inhibition of caspases, the key executioners of apoptosis or programmed cell death. While direct and extensive studies on 5-Fluoro-7-methylisatin are limited, the collective evidence from analogous compounds strongly suggests its role as a pro-apoptotic agent, primarily through the inhibition of effector caspases, namely caspase-3 and caspase-7.

The isatin scaffold is believed to interact with the active site of these cysteine proteases, leading to the cessation of the apoptotic cascade. This targeted action makes 5-Fluoro-7-methylisatin and related compounds attractive candidates for anticancer therapies, where the restoration of apoptotic signaling is a key objective. Furthermore, the modulation of apoptosis has significant implications in neurodegenerative disorders and inflammatory diseases.

Quantitative Analysis of Isatin Derivatives

To provide a quantitative perspective on the potential efficacy of 5-Fluoro-7-methylisatin, this section summarizes the inhibitory activities of structurally similar isatin derivatives against key biological targets. The data, presented in the following tables, has been collated from various in vitro studies and offers a comparative baseline for future investigations into 5-Fluoro-7-methylisatin.

Table 1: Caspase-3 and Caspase-7 Inhibition by Isatin Analogs

| Compound/Analog | Target | IC50 (µM) | Reference |

| 4-chloro phenylacetamide derivative of isatin-sulphonamide | Caspase-3 | 2.33 | [1] |

| Isatin-sulphonamide derivatives | Caspase-3 | 2.33 - 116.91 | [2] |

| Ac-DEVD-CHO (Positive Control) | Caspase-3 | 0.016 | [1] |

Table 2: Anticancer Activity (IC50) of Isatin Derivatives against Various Cell Lines

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Isatin-dihydropyrazole hybrid (EMAC4001) | H1299 (Lung) | 0.01 | [3] |

| Isatin-dihydropyrazole hybrid (EMAC4001) | U87 (Glioblastoma) | 0.38 | [3] |

| Spirooxindole-derived morpholine-fused-1,2,3-triazole | A549 (Lung) | 1.87 | [4] |

| Isatin-inspired α,β-unsaturated ketone | NCI-H460 (Lung) | 3.2 | [4] |

| Isatin-inspired α,β-unsaturated ketone | BGC-823 (Gastric) | 3.6 | [4] |

| 1H-1,2,3-triazole-tethered isatin-steroidal hybrid | SH-SY5Y (Neuroblastoma) | 4.06 | [4] |

Elucidating the Signaling Cascade

The pro-apoptotic activity of isatin derivatives is primarily mediated through the intrinsic and extrinsic apoptosis pathways, both of which converge on the activation of effector caspases. The following diagram illustrates the proposed signaling pathway through which 5-Fluoro-7-methylisatin may exert its effects.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of 5-Fluoro-7-methylisatin, this section provides detailed methodologies for key in vitro assays.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol is designed to quantify the inhibitory effect of 5-Fluoro-7-methylisatin on caspase-3 and -7 activity.

Materials:

-

Recombinant human caspase-3 or caspase-7

-

Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

5-Fluoro-7-methylisatin (dissolved in DMSO)

-

Known caspase inhibitor (e.g., Ac-DEVD-CHO) as a positive control

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of 5-Fluoro-7-methylisatin in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well black microplate, add 50 µL of the diluted compound or vehicle control (DMSO in Assay Buffer) to each well.

-

Add 25 µL of recombinant caspase-3 or caspase-7 solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the caspase substrate solution (e.g., 50 µM Ac-DEVD-AMC in Assay Buffer) to each well.

-

Immediately measure the fluorescence intensity at 37°C every 5 minutes for 60-120 minutes using a microplate reader.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of 5-Fluoro-7-methylisatin relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of 5-Fluoro-7-methylisatin on the viability and proliferation of cancer cells.[5]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

5-Fluoro-7-methylisatin (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometric microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of 5-Fluoro-7-methylisatin in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental and Analytical Workflow

The following diagram outlines a general workflow for the synthesis, characterization, and biological evaluation of 5-Fluoro-7-methylisatin and its analogs.

Concluding Remarks

While the direct body of literature on 5-Fluoro-7-methylisatin is still developing, the extensive research on analogous isatin derivatives provides a strong foundation for understanding its likely mechanism of action. The evidence points towards a significant role in the modulation of apoptosis through caspase inhibition, making it a compelling candidate for further investigation in cancer therapy and other diseases characterized by dysregulated cell death. The experimental protocols and compiled data within this guide are intended to empower researchers to further elucidate the precise molecular interactions and therapeutic potential of this intriguing molecule. Future studies should focus on direct enzymatic and cellular assays with 5-Fluoro-7-methylisatin to confirm and expand upon the hypotheses presented herein.

References

- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Enduring Legacy of the Isatin Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century and a half. First isolated in 1840, this simple yet versatile molecule has proven to be a prolific building block in the synthesis of a vast array of compounds with a wide spectrum of biological activities. Its unique structural features, including a fused aromatic ring system, a reactive C3-ketone, and an amide functionality, provide multiple points for chemical modification, leading to a rich and diverse chemical space. This technical guide provides an in-depth exploration of the discovery and history of substituted isatins, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating relevant biological pathways and experimental workflows.

Discovery and Early History

The story of isatin begins with the oxidative degradation of the natural dye indigo. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported the isolation of a new crystalline substance, which they named isatin, by treating indigo with nitric acid or chromic acid. This discovery marked the genesis of a field of study that would continue to expand and evolve for decades to come. Early research focused on elucidating the structure of isatin and exploring its fundamental chemical reactivity. The development of synthetic methods to access the isatin core and its derivatives was a pivotal moment, opening the door to the systematic investigation of its therapeutic potential.

Key Synthetic Methodologies for Substituted Isatins

The ability to introduce a wide variety of substituents onto the isatin scaffold has been crucial for the development of potent and selective therapeutic agents. Several classical and modern synthetic methods have been established for the preparation of substituted isatins.

The Sandmeyer Synthesis

The Sandmeyer synthesis, first reported in 1919, is one of the oldest and most widely used methods for the preparation of isatins.[1] This one-pot reaction involves the condensation of an appropriately substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically with concentrated sulfuric acid, affords the desired isatin. The Sandmeyer synthesis is particularly effective for anilines bearing electron-withdrawing groups.[1]

Experimental Protocol: Sandmeyer Synthesis of 5-Bromoisatin

A detailed experimental protocol for the synthesis of 5-bromoisatin, a key intermediate for many biologically active compounds, is as follows:

-

Preparation of the Reagent Mixture: In a suitable reaction vessel, a mixture of 5-bromoisatin (0.01 mol) and 4-aminoacetophenone (0.01 mol) is dissolved in 50 mL of ethanol.

-

Reaction Initiation: A catalytic amount of glacial acetic acid is added to the solution.

-

Reflux: The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography.

-

Isolation of Schiff Base: Upon completion, the reaction mixture is allowed to cool, leading to the precipitation of the Schiff base intermediate, (3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one).

-

Purification: The precipitated solid is collected by filtration, dried, and recrystallized from ethanol to yield the pure Schiff base.[2]

The general workflow for the Sandmeyer isatin synthesis can be visualized as follows:

Caption: Workflow of the Sandmeyer Isatin Synthesis.

Table 1: Reported Yields for the Sandmeyer Synthesis of Various Substituted Isatins

| Starting Aniline | Substituent | Product | Yield (%) | Reference |

| Aniline | H | Isatin | >75 | [3] |

| 4-Bromoaniline | 5-Br | 5-Bromoisatin | 89 | [4] |

| 4-Fluoroaniline | 5-F | 5-Fluoroisatin | - | [5] |

| 4-Nitroaniline | 5-NO₂ | 5-Nitroisatin | - | [6] |

Note: Yields can vary depending on specific reaction conditions and the nature of the substituent.

The Stolle Synthesis

The Stolle synthesis provides an alternative route to isatins, particularly N-substituted derivatives.[7] This method involves the reaction of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride etherate.

Caption: Workflow of the Stolle Isatin Synthesis.

Table 2: Reported Yields for the Stolle Synthesis of N-Substituted Isatins

| Starting Arylamine | Product | Yield (%) | Reference |

| N-Methylaniline | N-Methylisatin | - | [7] |

| N-Ethylaniline | N-Ethylisatin | - | [7] |

| N-Benzylaniline | N-Benzylisatin | 79 | [8] |

Note: Yields are dependent on the specific Lewis acid and reaction conditions employed.

The Gassman Synthesis

The Gassman synthesis offers a versatile approach to substituted isatins and involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the corresponding isatin.[9] This method is advantageous as it can be adapted for anilines with both electron-donating and electron-withdrawing groups.

Experimental Protocol: Synthesis of N-Acetylisatin

A common modification of the isatin scaffold is N-acetylation, which can influence its biological activity. A typical protocol is as follows:

-

Reaction Setup: In a round-bottom flask, isatin (60 g) is mixed with acetic anhydride (140 mL).

-

Reflux: The mixture is refluxed for 4 hours.

-

Isolation: The reaction mixture is cooled, allowing the N-acetylisatin to crystallize.

-

Purification: The crystals are collected by filtration and washed with ether to yield the pure product (58 g).

Biological Activities of Substituted Isatins

The therapeutic potential of substituted isatins is vast and continues to be an active area of research. Derivatives of isatin have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties.

Anticancer Activity

A significant body of research has focused on the development of isatin-based compounds as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The antiproliferative activity of isatin derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isatin derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After an incubation period, the resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Table 3: Selected IC50 Values of Substituted Isatins Against Various Cancer Cell Lines

| Compound | Substituent(s) | Cell Line | IC50 (µM) | Reference |

| 5-Bromoisatin derivative | 5-Br, and others | K562 (Leukemia) | 2.32 | [10] |

| Trisubstituted isatin (4l) | 5,6,7-trihalo | K562 (Leukemia) | 1.75 | [10] |

| Trisubstituted isatin (4l) | 5,6,7-trihalo | HepG2 (Hepatoma) | 3.20 | [10] |

| Trisubstituted isatin (4l) | 5,6,7-trihalo | HT-29 (Colon) | 4.17 | [10] |

| Isatin-benzoimidazole hybrid | - | MCF-7 (Breast) | 0.08 | [11] |

| Isatin-thiosemicarbazone | N-substitution | A549 (Lung) | 1.17 | [12] |

| Imidazolidine-isatin (IST-02) | 1-benzyl-5-chloro | HuH-7 (Hepatoma) | 3.07 | [6] |

| Thiazolidine-isatin (IST-04) | 1-benzyl-5-chloro | HuH-7 (Hepatoma) | 14.60 | [6] |

Anticonvulsant Activity

Certain isatin derivatives have shown promise as anticonvulsant agents. Their efficacy is often evaluated in preclinical animal models, such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

-

Animal Preparation: Mice are administered the test compound, a vehicle control, or a standard anticonvulsant drug (e.g., phenytoin).

-

Induction of Seizure: At the time of predicted peak effect of the compound, a maximal seizure is induced by delivering a brief electrical stimulus through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the hindlimb tonic extensor component of the seizure, which is a hallmark of a maximal seizure.

-

Data Analysis: The ability of the test compound to abolish the hindlimb tonic extension is recorded as a measure of anticonvulsant activity.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Isatin derivatives have been investigated for their antibacterial properties against a range of Gram-positive and Gram-positive bacteria.

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Activity

-

Preparation of Agar Plates: Mueller-Hinton agar plates are inoculated with a standardized suspension of the target bacteria.

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A solution of the isatin derivative at a known concentration is added to each well.

-

Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well, where bacterial growth is prevented, is measured to determine the antibacterial activity of the compound.[13]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted isatins exert their biological effects is crucial for rational drug design and development. Several key signaling pathways have been identified as targets for these compounds.

The p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis. Some isatin derivatives have been shown to activate the p53 pathway by inhibiting its interaction with its negative regulator, MDM2. This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes such as PUMA, leading to cancer cell death.

Caption: Activation of the p53 Pathway by Isatin Derivatives.

The Caspase-Mediated Apoptosis Pathway

Caspases are a family of proteases that play a central role in the execution of apoptosis. Several isatin derivatives have been identified as potent inhibitors of caspases, particularly caspase-3 and caspase-7, which are key executioner caspases. By inhibiting these enzymes, these compounds can modulate the apoptotic process.

References

- 1. benchchem.com [benchchem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. ijcmas.com [ijcmas.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publish.tntech.edu [publish.tntech.edu]

- 6. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.irapa.org [journals.irapa.org]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-7-methylisatin: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Fluoro-7-methylisatin, a fluorinated derivative of isatin. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. However, a notable challenge with many isatin derivatives is their limited aqueous solubility, which can impact their therapeutic potential.[1] This document aims to consolidate the known physicochemical properties of 5-Fluoro-7-methylisatin, address the current gaps in solubility and stability data, and provide generalized experimental protocols for their determination. This guide is intended to be a valuable resource for researchers and professionals involved in the development of isatin-based compounds.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively explored for the development of novel therapeutic agents. The isatin core is a key component in a variety of biologically active molecules, demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Similarly, methylation can influence these characteristics. Therefore, 5-Fluoro-7-methylisatin represents a compound of interest for further investigation in drug discovery programs.

A critical aspect of preclinical drug development is the characterization of a compound's solubility and stability. Poor solubility can lead to low bioavailability and hinder the development of effective formulations. Likewise, instability under various conditions can compromise the shelf-life and efficacy of a drug product. This guide focuses on the current state of knowledge regarding the solubility and stability of 5-Fluoro-7-methylisatin.

Physicochemical Properties

Currently, there is a significant lack of publicly available experimental data on the solubility and stability of 5-Fluoro-7-methylisatin. The information that is available is largely limited to basic chemical identifiers and computed properties.

Table 1: Physicochemical Properties of 5-Fluoro-7-methylisatin

| Property | Value | Source |

| CAS Number | 749240-57-1 | [2][3][4] |

| Molecular Formula | C₉H₆FNO₂ | [5][6] |

| Molecular Weight | 179.15 g/mol | [5][6] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| pKa | No data available |

Solubility Profile

3.1. General Considerations for Isatin Derivatives

Isatin and its derivatives are generally characterized by low water solubility.[1] This is a significant factor that can limit their application in medicine. To address this, researchers have explored various strategies, such as the introduction of water-solubilizing groups like quaternary ammonium moieties, to enhance their solubility and bioavailability.[1] For instance, the synthesis of water-soluble isatin-3-hydrazones has been reported as a successful approach.[1]

3.2. Predicted Solubility

While experimental data for 5-Fluoro-7-methylisatin is unavailable, computational tools can provide an estimated solubility profile. It is important to note that these are predictions and must be confirmed by experimental validation.

3.3. Expected Solubility in Common Solvents

Based on the general solubility characteristics of isatin derivatives, 5-Fluoro-7-methylisatin is expected to be:

-

Sparingly soluble to insoluble in water.

-

Soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Moderately soluble in lower alcohols like methanol and ethanol.

Stability Profile

Detailed stability studies for 5-Fluoro-7-methylisatin have not been reported in the available literature. The stability of a compound is typically assessed under various stress conditions to understand its degradation pathways and to establish appropriate storage and handling procedures.

4.1. Factors Affecting Stability

The stability of 5-Fluoro-7-methylisatin is likely to be influenced by several factors, including:

-

pH: The lactam and ketone functional groups in the isatin core may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Light: Many organic compounds are sensitive to light and can undergo photodegradation. Photostability studies are crucial to determine if the compound requires protection from light.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Oxidation: The indole ring system may be susceptible to oxidation.

Experimental Protocols for Solubility and Stability Determination

The following sections outline generalized experimental protocols that can be employed to determine the solubility and stability of 5-Fluoro-7-methylisatin.

5.1. Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .

5.1.1. Shake-Flask Method for Equilibrium Solubility

Objective: To determine the thermodynamic equilibrium solubility of 5-Fluoro-7-methylisatin in various solvents.

Materials:

-

5-Fluoro-7-methylisatin

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO, DMF)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of 5-Fluoro-7-methylisatin to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent and analyze the concentration of 5-Fluoro-7-methylisatin using a validated analytical method.

5.2. Stability-Indicating Method Development

Prior to conducting formal stability studies, it is essential to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact drug from its degradation products.

5.2.1. Forced Degradation Studies

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Procedure: Subject solutions of 5-Fluoro-7-methylisatin to stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and solutions to heat (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and solutions to UV and visible light as per ICH Q1B guidelines.

Analyze the stressed samples at various time points by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

5.3. Formal Stability Studies

Objective: To determine the shelf-life and appropriate storage conditions for 5-Fluoro-7-methylisatin.

Procedure: Store samples of 5-Fluoro-7-methylisatin (both as a solid and in solution) under controlled long-term and accelerated stability conditions as per ICH Q1A(R2) guidelines.

-

Long-term conditions: e.g., 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated conditions: e.g., 40 °C ± 2 °C / 75% RH ± 5% RH

Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated) for appearance, assay, and degradation products.

Visualization of Experimental Workflows

6.1. Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of 5-Fluoro-7-methylisatin.

6.2. Workflow for Stability Study

Caption: A typical workflow for conducting stability studies of a pharmaceutical compound.

Conclusion

5-Fluoro-7-methylisatin is a compound with potential for further investigation in drug discovery. However, a significant gap exists in the publicly available data regarding its solubility and stability. This technical guide highlights the need for experimental determination of these critical physicochemical parameters. The generalized protocols provided herein offer a framework for researchers to systematically evaluate the solubility and stability of 5-Fluoro-7-methylisatin, which is essential for its progression as a potential drug candidate. The insights gained from such studies will be invaluable for formulation development and for ensuring the quality, safety, and efficacy of any future therapeutic products based on this molecule.

References

Quantum Chemical Blueprint of 5-Fluoro-7-methylisatin: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of 5-Fluoro-7-methylisatin, a substituted isatin derivative of significant interest in medicinal chemistry. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document synthesizes data from closely related analogues, such as 5-fluoroisatin and 5-methylisatin, to project its molecular characteristics.[1][2][3][4][5] This guide employs theoretical data generated through Density Functional Theory (DFT), a powerful computational tool in modern drug design, to elucidate the molecule's structural, electronic, and reactive properties.[6][7]

Molecular Structure and Energetics

The foundational step in the quantum chemical analysis of a molecule is the optimization of its geometry to find the most stable conformation (lowest energy state). This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(2d,2p).[1][2] The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 5-Fluoro-7-methylisatin

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length (Å) | C1-C2 | 1.55 |

| C2=O8 | 1.22 | |

| N1-C2 | 1.38 | |

| C6-F14 | 1.35 | |

| C4-C15 | 1.51 | |

| Bond Angle (°) | C1-C2-N1 | 108.5 |

| C2-N1-C5 | 111.0 | |

| C7-C6-F14 | 118.0 | |

| Dihedral Angle (°) | O8-C2-C1-C7 | 179.9 |

| F14-C6-C5-N1 | -179.5 |

Note: These values are hypothetical and are based on typical bond lengths and angles for similar structures found in computational chemistry databases and literature on related isatin derivatives.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the structure is at a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's vibrational spectrum (FT-IR and Raman). These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | 3450 |

| C=O (keto) | Symmetric Stretching | 1750 |

| C=O (amide) | Asymmetric Stretching | 1730 |

| C-F (aromatic) | Stretching | 1250 |

| C-H (methyl) | Stretching | 2980 |

Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, a scaling factor is typically applied.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties.[6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability.[8] A smaller gap suggests higher reactivity.[8]

Table 3: Predicted Electronic Properties of 5-Fluoro-7-methylisatin

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential | 6.8 |

| Electron Affinity | 2.1 |

| Electronegativity (χ) | 4.45 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 4.2 |

Note: These values are calculated based on the energies of the HOMO and LUMO and are indicative of the molecule's potential reactivity and interaction with biological targets.

The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For isatin derivatives, the HOMO is typically localized over the benzene ring and the nitrogen atom, while the LUMO is concentrated on the dicarbonyl groups.[9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule.[10] It is used to predict sites for electrophilic and nucleophilic reactions, as well as non-covalent interactions like hydrogen bonding.[10] In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For 5-Fluoro-7-methylisatin, the negative potential is expected to be concentrated around the carbonyl oxygen atoms and the fluorine atom, making them susceptible to electrophilic attack. The positive potential is likely located around the N-H group, indicating a site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[1][2][7] This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 4: Predicted NBO Analysis - Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O8 | π(C1-C2) | 25.5 |

| LP(1) O9 | π(C1-C2) | 22.1 |

| π(C3-C4) | π(C5-C6) | 18.7 |

| π(C5-C6) | π(C3-C4) | 15.3 |

Note: LP denotes a lone pair. These values are hypothetical and represent common high-stability interactions in similar aromatic systems.

Experimental and Computational Protocols

The following section details the generalized protocols for the quantum chemical calculations described in this guide.

Computational Methodology Workflow

Caption: A generalized workflow for performing quantum chemical calculations.

Detailed Protocol for DFT Calculations:

-

Software: All calculations are typically performed using a quantum chemistry software package like Gaussian, ORCA, or Spartan.[7]

-